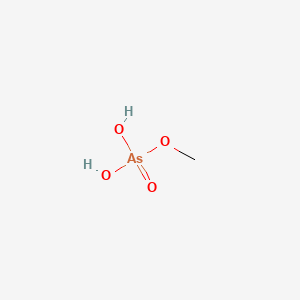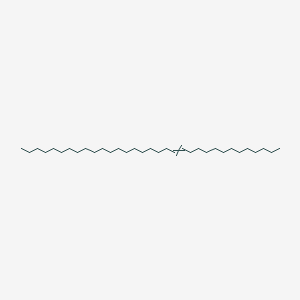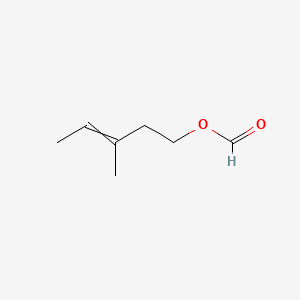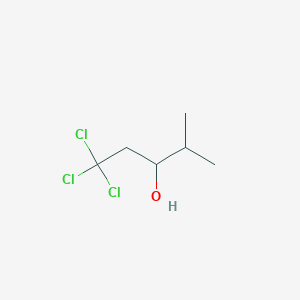
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) is a complex organic compound known for its unique structure and versatile applications. This compound features a central ethane-1,2-diyl group flanked by two N1,N~3~,N~3~-trimethylpropane-1,3-diamine groups, making it a valuable molecule in various chemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) typically involves the reaction of ethane-1,2-diamine with N1,N~3~,N~3~-trimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60°C and 110°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process may involve multiple steps, including purification through crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) exerts its effects involves its ability to interact with specific molecular targets. For example, it can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . The compound’s structure allows it to form stable complexes with metal ions, which can disrupt various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Similar in structure but with different functional groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another related compound with a slightly different backbone.
Triethylenetetramine: A compound with a similar chelating ability but different structural features.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) stands out due to its unique combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and stability under various conditions .
Propiedades
Número CAS |
65735-76-4 |
|---|---|
Fórmula molecular |
C14H34N4 |
Peso molecular |
258.45 g/mol |
Nombre IUPAC |
N'-[2-[3-(dimethylamino)propyl-methylamino]ethyl]-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H34N4/c1-15(2)9-7-11-17(5)13-14-18(6)12-8-10-16(3)4/h7-14H2,1-6H3 |
Clave InChI |
JQWGBZYTIQKDFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(C)CCN(C)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
